2,6-Difluoropyridin-4-amine
Overview
Description
2,6-Difluoropyridin-4-amine is a chemical compound with the CAS Number: 63489-58-7 . It has a molecular weight of 130.1 and its IUPAC name is 2,6-difluoro-4-pyridinamine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,6-Difluoropyridin-4-amine is 1S/C5H4F2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) . This indicates that the molecule consists of a pyridine ring with two fluorine atoms and one amine group attached to it.Physical And Chemical Properties Analysis
2,6-Difluoropyridin-4-amine is a solid at room temperature . It has a molecular weight of 130.1 .Scientific Research Applications
Application
The compound “2,6-Difluoropyridin-4-amine” is a derivative of pyridine and has been studied for its potential as an antimicrobial agent .
Method of Application
The study involved quantum-chemical computational calculations using the DFT/B3LYP/6-311++G(d,p) method and basis set . The electronic structure of the compound was explored, and spectroscopic, electronic, Mulliken population analysis, and molecular electrostatic potential surface (MESP) calculations were carried out .
Results
The study found that the compound shows low reactivity and stability in the gas phase with a highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of 6.0214 eV . In silico molecular docking investigated their promise as antimicrobial agents by targeting key enzyme DNA gyrase. The obtained binding energy revealed a significant inhibitory potential docking score of -4.07 kcal/mol .
Material Science
Application
“2,6-Difluoropyridin-4-amine” has been used in the preparation of poly(pyridine ether)s via polycondensation with silylated 1,1,1-tris(4-hydroxyphenyl)ethane .
Method of Application
The method involved the polycondensation of bistrimethylsilyl derivatives of various diphenols with 2,6-difluoropyridine in N-methylpyrrolidone in the presence of K2CO3 .
Results
The specific results or outcomes of this application were not detailed in the source .
Synthesis of Chemical Compounds
Application
“2,6-Difluoropyridin-4-amine” is an intermediate in the synthesis of many chemical compounds .
Results
The compound has been used in the synthesis of Fluroxypyr Ethyl Ester, and Fluroxypyr .
Solvent Effects and Spectroscopic Properties Study
Application
The compound “2,6-Difluoropyridin-4-amine” has been used in a study exploring solvent effects, structural and spectroscopic properties, chemical shifts, bonding nature, reactive sites .
Method of Application
The study involved quantum-chemical computational calculations using the DFT/B3LYP/6-311++G(d,p) method and basis set . The electronic structure of the compound was explored, and spectroscopic, electronic, Mulliken population analysis, and molecular electrostatic potential surface (MESP) calculations were carried out .
Results
The study found that the compound shows low reactivity and stability in the gas phase with a highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of 6.0214 eV .
Antiviral Activities
Application
Pyridine derivatives, including “2,6-Difluoropyridin-4-amine”, have been studied for their antiviral activities .
Method of Application
The specific methods and procedures can vary depending on the target virus and the context of the study .
Results
While the specific results or outcomes of this application were not detailed in the source , the study suggests that pyridine derivatives could potentially be used in the development of new antiviral drugs .
Chemosensing Applications
Application
Pyridine derivatives, including “2,6-Difluoropyridin-4-amine”, have been used in chemosensing applications .
Method of Application
The specific methods and procedures can vary depending on the target chemical compounds and the context of the study .
Results
While the specific results or outcomes of this application were not detailed in the source , the study suggests that pyridine derivatives could potentially be used in the development of new chemosensing technologies .
Safety And Hazards
properties
IUPAC Name |
2,6-difluoropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXBXLGJIFPPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461139 | |
Record name | 2,6-difluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoropyridin-4-amine | |
CAS RN |
63489-58-7 | |
Record name | 2,6-difluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluoropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.